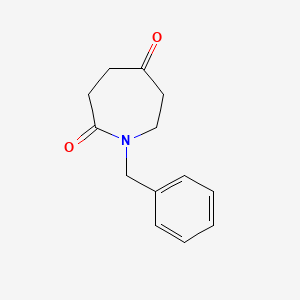

1-Benzylazepane-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylazepane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-6-7-13(16)14(9-8-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOCTUGUWVAJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677583 | |

| Record name | 1-Benzylazepane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154195-30-9 | |

| Record name | 1-Benzylazepane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-Benzylazepane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield a direct, documented synthesis or complete characterization of the target compound, 1-Benzylazepane-2,5-dione. This guide, therefore, presents a proposed synthetic route and predicted characterization data based on established chemical principles and data from structurally analogous compounds, such as N-benzyl glutarimide and other related heterocyclic systems. This information is intended for research and development purposes and should be utilized as a foundational blueprint for the experimental synthesis and characterization of this novel compound.

Introduction

This compound is a heterocyclic compound featuring a seven-membered azepane ring system with two carbonyl groups and an N-benzyl substituent. The azepane-dione core is a scaffold of interest in medicinal chemistry due to its potential to mimic peptide structures and interact with various biological targets. The N-benzyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive overview of a proposed synthetic pathway and the expected analytical characterization of this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a two-step process commencing with the N-benzylation of a suitable precursor followed by an intramolecular Dieckmann condensation to form the seven-membered ring.

A plausible synthetic approach is outlined below:

-

N-Benzylation of Diethyl 2-aminopentanedioate: The synthesis would begin with the protection of the amino group of a glutamate derivative, such as diethyl 2-aminopentanedioate, with a benzyl group. This reaction is typically carried out using benzyl bromide in the presence of a non-nucleophilic base.

-

Intramolecular Dieckmann Condensation: The resulting N-benzyl protected diester would then undergo an intramolecular Dieckmann condensation. This base-catalyzed cyclization is a classic method for the formation of cyclic β-keto esters. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target this compound.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.

Protocol 1: Synthesis of Diethyl 2-(benzylamino)pentanedioate

-

Materials:

-

Diethyl 2-aminopentanedioate hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of diethyl 2-aminopentanedioate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 2-(benzylamino)pentanedioate.

-

Protocol 2: Synthesis of this compound via Dieckmann Condensation

-

Materials:

-

Diethyl 2-(benzylamino)pentanedioate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Toluene

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add a solution of diethyl 2-(benzylamino)pentanedioate (1 equivalent) in anhydrous toluene to the sodium ethoxide solution at reflux.

-

Continue refluxing for 4-6 hours, monitoring for the formation of the cyclized product.

-

Cool the reaction mixture and quench with a dilute aqueous solution of hydrochloric acid.

-

Heat the mixture to effect hydrolysis and decarboxylation.

-

After cooling, extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

-

Characterization

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its structure and purity. The following tables summarize the predicted data based on analogous N-benzyl substituted cyclic imides.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 110-120 °C (predicted range) |

| Solubility | Soluble in chloroform, dichloromethane, and acetone |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 4.95 | s | 2H | Benzyl CH₂ (N-CH₂) |

| 2.60-2.80 | m | 2H | CH₂ adjacent to N |

| 2.40-2.55 | m | 2H | CH₂ adjacent to C=O |

| 1.90-2.10 | m | 2H | Aliphatic CH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 172.0 | C=O |

| 171.5 | C=O |

| 136.0 | Quaternary aromatic C |

| 128.8 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.5 | Aromatic CH |

| 50.0 | Benzyl CH₂ (N-CH₂) |

| 35.0 | CH₂ adjacent to N |

| 30.0 | CH₂ adjacent to C=O |

| 25.0 | Aliphatic CH₂ |

Table 4: Predicted FT-IR and Mass Spectrometry Data

| Technique | Predicted Key Peaks/Values |

| FT-IR (KBr, cm⁻¹) | ~3050 (aromatic C-H), ~2930 (aliphatic C-H), ~1710 (C=O, imide), ~1680 (C=O, imide), ~1450, ~1495 (aromatic C=C) |

| Mass Spectrometry (EI) | m/z (%): 217 [M]⁺, 91 [C₇H₇]⁺ (base peak) |

Logical Relationships in Characterization

The following diagram illustrates the workflow for the characterization of the synthesized compound.

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing N-benzylation followed by a Dieckmann condensation, offers a viable pathway to this novel compound. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this molecule. Experimental validation of these proposed methods and data is a necessary next step for the advancement of research in this area.

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 1-Benzylazepane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazepane-2,5-dione is a heterocyclic compound featuring a seven-membered azepane ring system substituted with a benzyl group at the nitrogen atom and carbonyl groups at positions 2 and 5. This scaffold is of interest in medicinal chemistry due to the prevalence of the azepane core in various biologically active molecules. This guide provides a consolidated overview of the expected spectroscopic characteristics of this compound, a plausible synthetic methodology, and general experimental protocols for its characterization. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions with data from analogous structures to offer a valuable resource for researchers.

Molecular Structure

CAS Number: 154195-30-9[1][2] Molecular Formula: C₁₃H₁₅NO₂[1][2] Molecular Weight: 217.27 g/mol [2]

The structure consists of a saturated seven-membered ring containing one nitrogen atom (azepane). A benzyl group (a phenyl ring attached to a methylene group) is attached to the nitrogen atom. Two ketone functional groups are present at positions 2 and 5 of the azepane ring.

Proposed Synthesis

A plausible and common method for the synthesis of N-substituted cyclic diones involves the cyclization of an appropriate linear precursor. For this compound, a potential synthetic route is the intramolecular Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation, or a direct cyclization of a dicarboxylic acid derivative. A conceptual workflow for a potential synthesis is outlined below.

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocols

General Synthetic Protocol (Hypothetical):

A potential synthesis could involve a multi-step process beginning with commercially available starting materials.

-

Synthesis of the linear precursor: N-benzyl-β-alanine ethyl ester could be reacted with an acrylic acid derivative (e.g., acryloyl chloride) under basic conditions to form the corresponding N-benzyl-N-(2-ethoxycarbonylethyl)acrylamide.

-

Intramolecular Cyclization: The resulting linear amide-ester would then be subjected to an intramolecular cyclization. A strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene would be used to facilitate the Dieckmann condensation. This reaction should be performed under inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: The reaction mixture would be quenched with a proton source (e.g., dilute acid) and the product extracted with an organic solvent. The crude product would then be purified by column chromatography on silica gel.

General Spectroscopic Characterization Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using a KBr pellet or as a thin film to identify characteristic functional group vibrations.

Spectroscopic Data (Expected)

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 4.60 | s | 2H | Benzyl methylene protons (N-CH₂-Ph) |

| ~ 3.50 - 3.70 | m | 2H | Methylene protons adjacent to N (e.g., C7-H₂) |

| ~ 2.80 - 3.00 | m | 2H | Methylene protons adjacent to C=O (e.g., C3-H₂) |

| ~ 2.50 - 2.70 | m | 2H | Methylene protons adjacent to C=O (e.g., C4-H₂) |

| ~ 2.00 - 2.20 | m | 2H | Methylene protons (e.g., C6-H₂) |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 - 212 | Carbonyl carbons (C2 & C5) |

| ~ 136 - 138 | Quaternary aromatic carbon (ipso-C of benzyl) |

| ~ 128 - 129 | Aromatic carbons (ortho- and meta-C of benzyl) |

| ~ 127 - 128 | Aromatic carbon (para-C of benzyl) |

| ~ 50 - 55 | Benzyl methylene carbon (N-CH₂-Ph) |

| ~ 45 - 50 | Methylene carbon adjacent to N (e.g., C7) |

| ~ 35 - 45 | Methylene carbons adjacent to C=O (e.g., C3, C4) |

| ~ 25 - 35 | Methylene carbon (e.g., C6) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 217 | [M]⁺, Molecular ion |

| 218 | [M+1]⁺, Isotopic peak |

| 91 | [C₇H₇]⁺, Tropylium ion (characteristic for benzyl group) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~ 3030 | Aromatic C-H stretch |

| ~ 2920, 2850 | Aliphatic C-H stretch |

| ~ 1700 - 1720 | C=O stretch (ketone) |

| ~ 1600, 1495, 1450 | Aromatic C=C stretch |

| ~ 1250 - 1350 | C-N stretch |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activities and associated signaling pathways for this compound. However, the benzazepine scaffold is a known pharmacophore with a wide range of biological activities, including acting as antagonists at various receptors. Further research would be required to elucidate the specific biological profile of this compound. A general workflow for preliminary biological screening is presented below.

Caption: General workflow for the preliminary biological screening of a novel compound.

Disclaimer: The spectroscopic data and synthetic protocols presented in this guide are based on theoretical predictions and data from analogous compounds. Experimental validation is required for confirmation. This document is intended for informational purposes for a scientific audience and does not constitute a certified analysis.

References

A Technical Guide to the Discovery and Isolation of Novel Azepane-Dione Compounds

For Researchers, Scientists, and Drug Development Professionals

The azepane-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of novel azepane-dione compounds, with a focus on their potential as anticancer and antibacterial agents. This document details synthetic methodologies, presents quantitative biological data in structured tables, outlines detailed experimental protocols, and visualizes key signaling pathways and workflows.

Synthesis of Novel Azepane-Dione Compounds

The construction of the azepane-dione core and its derivatives is an active area of research, with various synthetic strategies being developed to access this seven-membered heterocyclic ring system. Recent advancements have focused on improving efficiency, stereoselectivity, and the introduction of diverse functionalities to explore the chemical space for drug discovery.

Synthesis of 5H-dibenzo[b,e]azepine-6,11-dione Derivatives as PARP-1 Inhibitors

A notable class of azepane-diones are the 5H-dibenzo[b,e]azepine-6,11-dione derivatives, which have been investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1][2] The synthesis of these compounds often involves a multi-step strategy. For instance, novel derivatives containing a 1,3,4-oxadiazole moiety have been successfully synthesized, showing promising anti-proliferative effects against cancer cell lines.[1][2]

Synthesis of Pyridobenzazepine Derivatives as Antibacterial Agents

Another important class of azepane-diones includes pyridobenzazepine derivatives, which have demonstrated significant antibacterial activity. The synthesis of these compounds can be achieved through methods such as palladium-catalyzed C-N bond formation.

Quantitative Data on Synthesized Azepane-Dione Compounds

The following tables summarize the quantitative data from the synthesis and biological evaluation of representative novel azepane-dione compounds.

Table 1: Synthesis Yields of Novel Azepane-Dione Derivatives

| Compound Class | Derivative | Synthesis Method | Yield (%) | Reference |

| 5H-dibenzo[b,e]azepine-6,11-dione | N'-Benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide | Acid chloride condensation | 90 | [3] |

| 5H-dibenzo[b,e]azepine-6,11-dione | 2-(5H-Dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole | Cyclization | 65 | [3] |

| 5H-dibenzo[b,e]azepine-6,11-dione | 2-(4-Chlorophenyl)-5-(5H-dibenzo[b,f]azepin-5-yl)-1,3,4-oxadiazole | Cyclization | 68 | [3] |

| 5H-dibenzo[b,e]azepine-6,11-dione | N'-(2-Naphthoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide | Acid chloride condensation | 80 | [3] |

| 5H-dibenzo[b,e]azepine-6,11-dione | 2-(5H-Dibenzo[b,f]azepin-5-yl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole | Cyclization | 68 | [3] |

| 5H-dibenzo[b,e]azepine-6,11-dione | 2-Benzyl-5-(5H-dibenzo[b,f]azepin-5-yl)-1,3,4-oxadiazole | Cyclization | 60 | [3] |

Table 2: Anticancer Activity of 5H-dibenzo[b,e]azepine-6,11-dione Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5H-dibenzo[b,e][1][4]diazepin-11(10H)-one derivative 9a | A549 (Lung) | 0.71 - 7.29 | [5] |

| 5H-dibenzo[b,e][1][4]diazepin-11(10H)-one derivative 9a | MDAMB-231 (Breast) | 0.71 - 7.29 | [5] |

| Dibenzo[b,f]azepin oxadiazole derivative 5e | Leukemia SR | 13.05 ± 0.62 | [3] |

| Dibenzo[b,f]azepin oxadiazole derivative 5a | Topoisomerase II | 15.63 ± 0.86 | [3] |

| Dibenzo[b,f]azepin oxadiazole derivative 5b | Topoisomerase II | 10.24 ± 0.58 | [3] |

| Dibenzo[b,f]azepin oxadiazole derivative 5e | Topoisomerase II | 6.36 ± 0.36 | [3] |

| Dibenzo[b,f]azepin oxadiazole derivative 5f | Topoisomerase II | 9.56 ± 0.53 | [3] |

Table 3: Antibacterial Activity of Pyridobenzazepine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridobenzazepine derivative 8 | Various Bacteria | 39-78 | |

| Pyridobenzazepine derivative 12 | Various Fungi | 156-313 | |

| Pyrimidine derivative PYB01 | S. aureus | 168.4 | [6] |

| Pyrimidine derivative PYB01 | S. aureus (resistant) | 168.4 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of novel azepane-dione compounds.

General Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide Derivatives

To a stirred solution of 5H-dibenzo[b,f]azepine-5-carbonyl chloride (1 equivalent) in an appropriate solvent such as chloroform, the desired acid hydrazide (1 equivalent) is added, followed by a base like triethylamine (1 equivalent). The reaction mixture is stirred at room temperature for 18 hours. After the reaction is complete, the mixture is washed with 10% sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.[3]

Purification by Column Chromatography

The crude product from the synthesis is purified by column chromatography on silica gel. A typical procedure is as follows:

-

Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane and ethyl acetate).

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified compound.

Purification by Recrystallization

For solid compounds, recrystallization is an effective purification method. A general protocol is as follows:

-

Solvent Selection: A suitable solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, and then further cooled in an ice bath to promote crystal formation.

-

Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.[2][3][7]

Signaling Pathways and Experimental Workflows

The biological activity of novel azepane-dione compounds is often attributed to their interaction with specific cellular signaling pathways.

PARP-1 Inhibition Signaling Pathway

Azepane-dione derivatives that inhibit PARP-1 interfere with the DNA damage response (DDR) pathway. PARP-1 is a key enzyme in the repair of single-strand DNA breaks (SSBs). When PARP-1 is inhibited, these SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[1][8][9][10]

Caption: PARP-1 Inhibition Signaling Pathway.

Antibacterial Mechanism of Action: Inhibition of DNA Gyrase

Some pyridobenzazepine derivatives exhibit antibacterial activity by targeting bacterial DNA gyrase (a type II topoisomerase). DNA gyrase is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress that occurs during these processes. Inhibition of DNA gyrase leads to the accumulation of DNA damage and ultimately bacterial cell death.[11][12][13]

Caption: Antibacterial Mechanism: DNA Gyrase Inhibition.

Experimental Workflow for Discovery and Isolation

The general workflow for the discovery and isolation of novel azepane-dione compounds involves several key stages, from initial synthesis to final characterization and biological evaluation.

Caption: General Experimental Workflow.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks | MDPI [mdpi.com]

- 11. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 12. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 13. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]

An In-depth Technical Guide on the Solubility and Stability of 1-Benzylazepane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the solubility and stability of 1-Benzylazepane-2,5-dione (CAS No. 154195-30-9). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document establishes a predictive and methodological framework based on its chemical structure and data from analogous compounds, such as N-substituted caprolactams. The guide details standardized experimental protocols for determining solubility and stability, presents a format for data tabulation, and includes visualizations of experimental workflows. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to design and execute rigorous experiments to characterize its physicochemical properties.

Introduction

This compound is a heterocyclic organic compound featuring a seven-membered azepane ring bicyclized with a dione functionality and substituted with a benzyl group at the nitrogen atom. Its structural motifs, particularly the lactam and the benzyl group, suggest potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for any future development, including formulation, bioavailability, and shelf-life assessment.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₅NO₂

The presence of a polar lactam core combined with a nonpolar benzyl group imparts an amphiphilic character to the molecule, which will significantly influence its solubility in various solvents. The lactam ring may also be susceptible to hydrolysis, particularly under non-neutral pH conditions, which is a key consideration for its stability.

Predicted Solubility and Stability Profile

2.1. Solubility Prediction

The solubility of this compound is expected to be moderate in a range of organic solvents.

-

Polar Protic Solvents (e.g., water, ethanol): The two carbonyl groups and the nitrogen atom in the azepane ring can act as hydrogen bond acceptors, suggesting some solubility in protic solvents. However, the bulky, nonpolar benzyl group will likely limit aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good at solvating polar organic molecules. It is anticipated that this compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the presence of the polar lactam functionality, solubility in nonpolar solvents is expected to be low.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Hydrogen bonding potential of the dione moiety is counteracted by the hydrophobic benzyl group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Favorable dipole-dipole interactions with the polar lactam core. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low | The polar nature of the azepane-2,5-dione ring system limits solubility in nonpolar environments. |

2.2. Stability Profile

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the lactam amide bond.

-

pH Stability: Like other lactams, it is expected to be most stable at a neutral pH. Under strongly acidic or basic conditions, the rate of hydrolysis is likely to increase.

-

Thermal Stability: N-substituted caprolactam derivatives have been reported to be thermally stable at elevated temperatures. A similar stability profile can be expected for this compound.

-

Photostability: The presence of the aromatic benzyl group suggests potential susceptibility to photodegradation upon exposure to UV light.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic pH | Low | Acid-catalyzed hydrolysis of the lactam ring. |

| Neutral pH | High | Expected to be the most stable pH range. |

| Alkaline pH | Low | Base-catalyzed hydrolysis of the lactam ring. |

| Elevated Temperature | Moderate to High | Generally stable, but extreme heat may lead to decomposition. |

| Light (UV) | Moderate | Potential for photodegradation due to the aromatic benzyl group. |

Experimental Protocols

To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

3.1. Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, screw-cap vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

3.2. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Solutions of this compound are prepared in appropriate solvents and subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is heated in an oven at 80 °C for 48 hours.

-

Photodegradation: The solution is exposed to UV light (e.g., 254 nm) for a specified duration.

-

-

Sample Analysis: At predetermined time points, samples are withdrawn, neutralized if necessary, and analyzed using a stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of any degradation products are quantified.

3.3. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative assay that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4]

Methodology:

-

Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point. The mobile phase composition (e.g., a mixture of acetonitrile and water or a buffer) is optimized to achieve good separation between the parent compound and its degradation products.

-

Wavelength Selection: The UV detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 3: Example of a Quantitative Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Data] | [Calculated Data] |

| Water | 37 | [Experimental Data] | [Calculated Data] |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] |

| DMSO | 25 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] |

Table 4: Example of a Stability Data Table from Forced Degradation Studies

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation |

| 0.1 M HCl (60 °C) | 24 | [Experimental Data] | [Calculated Data] |

| 0.1 M NaOH (60 °C) | 24 | [Experimental Data] | [Calculated Data] |

| 3% H₂O₂ (RT) | 24 | [Experimental Data] | [Calculated Data] |

| Heat (80 °C, solid) | 48 | [Experimental Data] | [Calculated Data] |

| UV Light (254 nm) | 8 | [Experimental Data] | [Calculated Data] |

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Workflow for the shake-flask solubility assay.

Diagram 2: Logical Flow for Forced Degradation Studies

Process for conducting forced degradation studies.

Diagram 3: Hypothetical Degradation Pathway

A potential hydrolytic degradation pathway.

Conclusion

This technical guide provides a foundational framework for initiating research on the solubility and stability of this compound. While direct experimental data is currently lacking, the provided predictions, based on chemical principles and data from analogous structures, offer valuable initial guidance. The detailed experimental protocols for solubility and stability determination will enable researchers to generate the necessary quantitative data to fully characterize this compound. The successful execution of these studies will be critical for advancing the potential applications of this compound in drug development and other scientific fields.

References

A Proposed Framework for the Preliminary Biological Screening of 1-Benzylazepane-2,5-dione

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield any specific studies detailing the preliminary biological screening of 1-Benzylazepane-2,5-dione. Therefore, this document presents a hypothetical, yet scientifically grounded, technical framework for its initial biological evaluation. The proposed assays and methodologies are based on the activities observed in structurally related compounds, such as benzodiazepines and other heterocyclic diones, and follow standard practices in early-stage drug discovery.

Introduction and Rationale

This compound is a heterocyclic compound featuring an azepane-dione core and a benzyl substituent. While direct biological data is unavailable, the structural motifs present in the molecule suggest several potential areas for pharmacological investigation. The azepane ring is a privileged scaffold in medicinal chemistry, and dione functionalities are present in various bioactive molecules. Structurally related compounds, such as 1,4-benzodiazepine-2,5-dione derivatives, have shown promise as potent anticancer agents by inhibiting protein synthesis. Furthermore, other nitrogen-containing heterocyclic compounds have demonstrated a wide range of activities, including anti-inflammatory and neurological effects.

This whitepaper outlines a proposed multi-tiered screening cascade to elucidate the preliminary biological activity of this compound. The strategy encompasses initial cytotoxicity screening, followed by targeted assays for anticancer, anti-inflammatory, and neurological activities.

Proposed Screening Cascade

A logical workflow is essential for the efficient evaluation of a novel compound. The proposed cascade begins with broad cytotoxicity testing to determine a safe concentration range for subsequent, more specific assays.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical quantitative data that could be generated from the proposed screening assays.

Table 1: General Cytotoxicity Assessment

This initial screen assesses the compound's toxicity against a non-cancerous cell line to establish a therapeutic window.

| Compound ID | Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |

| 1-Benz-AZD | HEK293 | 1 | 48 | 98.7 ± 4.2 |

| 10 | 48 | 95.1 ± 3.8 | ||

| 50 | 48 | 88.3 ± 5.1 | ||

| 100 | 48 | 62.5 ± 6.7 | ||

| Doxorubicin | HEK293 | 10 | 48 | 45.2 ± 3.9 |

1-Benz-AZD: this compound Doxorubicin: Positive control for cytotoxicity

Table 2: Anticancer Activity (Antiproliferative Screen)

This table summarizes hypothetical results from a screen against a panel of human cancer cell lines.

| Compound ID | Cell Line | Tissue of Origin | GI50 (µM) |

| 1-Benz-AZD | MCF-7 | Breast Cancer | 15.8 |

| A549 | Lung Cancer | 22.4 | |

| HCT116 | Colon Cancer | > 50 | |

| U87 MG | Glioblastoma | 18.2 | |

| Paclitaxel | MCF-7 | Breast Cancer | 0.01 |

| A549 | Lung Cancer | 0.008 |

GI50: Concentration causing 50% growth inhibition

Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)

This assay measures the ability of the compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID | Concentration (µM) | NO Inhibition (%) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |

| 1-Benz-AZD | 1 | 5.2 ± 1.1 | 99.1 ± 2.4 |

| 10 | 25.8 ± 3.5 | 97.6 ± 3.1 | |

| 50 | 68.4 ± 4.9 | 94.2 ± 2.8 | |

| Dexamethasone | 10 | 85.3 ± 3.7 | 98.5 ± 1.9 |

Dexamethasone: Positive control

Experimental Protocols

Detailed methodologies are crucial for reproducibility and interpretation of results.

Protocol 1: MTT Cell Viability Assay

-

Objective: To determine the effect of the compound on the viability of mammalian cells.

-

Materials: this compound, DMSO, HEK293 cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Solubilization buffer (e.g., 10% SDS in 0.01M HCl).

-

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

-

Protocol 2: Griess Assay for Nitric Oxide Inhibition

-

Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide production.

-

Materials: RAW 264.7 macrophage cells, Lipopolysaccharide (LPS), Griess Reagent, Dexamethasone.

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition relative to the LPS-only treated cells.

-

Visualization of Pathways and Relationships

Hypothetical Anti-inflammatory Signaling Pathway

Should the compound show anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

This guide provides a comprehensive, albeit hypothetical, framework for the initial biological evaluation of this compound. The successful execution of such a screening cascade would provide critical insights into the compound's therapeutic potential and guide future drug development efforts.

Predicting the Mechanism of Action for 1-Benzylazepane-2,5-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazepane-2,5-dione is a synthetic small molecule with a core azepane-dione structure. While direct experimental data for this specific compound is limited, its structural motifs—a seven-membered lactam ring, a dione functionality, and an N-benzyl substitution—suggest several plausible mechanisms of action. This guide synthesizes information from structurally related compounds and in silico predictions to postulate its primary biological activities. The predicted mechanisms include dopamine receptor antagonism, N-methyl-D-aspartate (NMDA) receptor modulation, inhibition of protein synthesis, and cytotoxic effects on cancer cells. This document provides a comprehensive overview of these potential mechanisms, quantitative data from analogous compounds, and detailed experimental protocols for validation.

Predicted Mechanisms of Action

Based on the chemical structure of this compound and the known activities of similar compounds, four primary mechanisms of action are predicted.

Dopamine Receptor Antagonism

The unsubstituted core, azepane-2,5-dione, has been suggested to act as a dopamine antagonist. The N-benzyl group can significantly influence receptor affinity and selectivity. N-substitution on related scaffolds is a common strategy for modulating activity at dopamine receptors. It is hypothesized that this compound may exhibit antagonist activity at D1-like or D2-like dopamine receptors, which are critical in various neurological processes.

NMDA Receptor Antagonism

Structurally related benzazepine-2,5-dione analogs have been identified as antagonists of the NMDA receptor, specifically at the glycine binding site. The conformational flexibility of the azepane ring, combined with the electronic properties of the benzyl group, may allow for interaction with this site, thereby modulating glutamatergic neurotransmission. Dysregulation of the NMDA receptor is implicated in numerous neurological and psychiatric disorders.

Protein Synthesis Inhibition

Derivatives of 1,4-benzodiazepine-2,5-dione, which share the dione and a seven-membered ring system, have been shown to possess potent anticancer activity through the inhibition of protein synthesis.[1] It is plausible that this compound could interfere with ribosomal function or other aspects of the translation machinery, leading to a cessation of protein production and subsequent cell cycle arrest and apoptosis in rapidly dividing cells.

Cytotoxicity in Cancer Cells

The β-lactam core is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of DNA damage and apoptosis. The lipophilicity conferred by the N-benzyl group may enhance cellular uptake, allowing the azepane-dione core to exert cytotoxic effects.

In Silico Target Prediction

To further refine these hypotheses, an in silico target prediction was performed using the SMILES string for this compound (c1ccccc1CN1CCC(=O)CCC1=O) with the SwissTargetPrediction tool. The results indicate a high probability of interaction with several target classes, corroborating the literature-based predictions.

Table 1: Top Predicted Target Classes for this compound from SwissTargetPrediction

| Target Class | Representative Predicted Targets | Probability* | Predicted Mechanism |

| G Protein-Coupled Receptors | Dopamine Receptor D2, Dopamine Receptor D3 | High | Antagonism |

| Ion Channels | NMDA Receptor (Glycine Site) | Moderate | Antagonism/Modulation |

| Enzymes | Prolyl endopeptidase, Dipeptidyl peptidase IV | Moderate | Inhibition |

| Other Proteins | Sigma-1 Receptor, Sigma-2 Receptor | Moderate | Ligand Binding |

*Probability is a qualitative representation of the confidence score from the prediction tool.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not publicly available, the following tables summarize data for analogous compounds, providing a basis for comparison and for guiding initial experimental concentrations.

Table 2: Dopamine Receptor Binding Affinities of N-Substituted Azepane and Benzazepine Analogs

| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |

| N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine | D2 | Radioligand Binding | 1.5 | F. G. Boissier et al. |

| SKF-83959 | D1/D5 | Radioligand Binding | 0.8 / 0.3 | M. S. S. Choi et al. |

| (+)-Butaclamol | D2 | MS Binding Assay | 1.2 | |

| (S)-Sulpiride | D2 | MS Binding Assay | 15 |

Table 3: NMDA Receptor Glycine Site Antagonist Activity of Benzazepine-2,5-dione Analogs

| Compound | Assay Type | IC50 (µM) | Reference |

| 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione | [3H]-DCKA Binding | 0.013 | P. D. Leeson et al. |

| 8-methyl-3-hydroxy-1H-1-benzazepine-2,5-dione | [3H]-DCKA Binding | 0.025 | P. D. Leeson et al. |

| 3-hydroxy-1H-1-benzazepine-2,5-dione | [3H]-DCKA Binding | 0.2 | P. D. Leeson et al. |

Table 4: Cytotoxicity of Structurally Related Dione-Containing Compounds

| Compound | Cell Line | Assay Type | GI50 / IC50 (µM) | Reference |

| 1,4-benzodiazepine-2,5-dione derivative (52b) | NCI-H522 (Lung) | Growth Inhibition | ~0.1 | [1] |

| Tryptamine-piperazine-2,5-dione conjugate (6h) | AsPC-1 (Pancreatic) | Growth Inhibition | 6.0 | |

| 3,3-dichloro-β-lactam (2b) | A431 (Squamous) | MTT Assay | ~40 µg/mL |

Experimental Protocols

The following sections detail the methodologies for key experiments to validate the predicted mechanisms of action.

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity of this compound for dopamine receptor subtypes (e.g., D1, D2, D3).

Methodology: Competitive radioligand binding assay.

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., HEK293-D2R).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes (10-50 µg protein/well).

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors) near its Kd value.

-

Add increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

For non-specific binding determination, add a high concentration of a known unlabeled antagonist (e.g., 10 µM haloperidol).

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

-

NMDA Receptor Glycine Site Binding Assay

Objective: To assess the ability of this compound to displace a known ligand from the glycine binding site of the NMDA receptor.

Methodology: Competitive radioligand binding assay.

-

Membrane Preparation:

-

Prepare synaptic membranes from rat cortical tissue. Homogenize tissue in ice-cold buffer and perform differential centrifugation to isolate the synaptosomal fraction.

-

Lyse the synaptosomes by osmotic shock and wash the resulting membranes repeatedly to remove endogenous glutamate and glycine.

-

-

Binding Assay:

-

Incubate the washed cortical membranes with a fixed concentration of a glycine site-specific radioligand (e.g., [³H]-5,7-Dichlorokynurenic acid, [³H]-DCKA).

-

Add increasing concentrations of this compound.

-

Determine non-specific binding in the presence of a saturating concentration of an unlabeled glycine site ligand (e.g., 1 mM glycine).

-

Incubate on ice for a specified time (e.g., 30 minutes).

-

-

Detection and Analysis:

-

Separate bound and free radioligand by rapid filtration as described for the dopamine receptor assay.

-

Quantify radioactivity and calculate specific binding.

-

Analyze the data to determine the IC50 and Ki values for this compound at the NMDA receptor glycine site.

-

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine if this compound inhibits protein synthesis in a cell-free system.

Methodology: Cell-free translation assay using a reporter protein.

-

System Components:

-

Utilize a commercial cell-free protein synthesis kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract).

-

Use a DNA or mRNA template encoding a reporter enzyme (e.g., Firefly Luciferase).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Assemble the translation reactions in a microplate according to the kit manufacturer's instructions, including the cell extract, amino acid mixture, energy source, and reporter template.

-

Add serial dilutions of this compound to the reaction wells.

-

Include a positive control (a known protein synthesis inhibitor like cycloheximide for eukaryotic systems) and a vehicle control (DMSO).

-

Incubate the plate at the recommended temperature (e.g., 30-37°C) for a sufficient time to allow for protein expression (e.g., 60-90 minutes).

-

-

Detection and Analysis:

-

Terminate the translation reaction.

-

Add the substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the signal (luminescence) using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

-

Cancer Cell Line Cytotoxicity Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on human cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture and Treatment:

-

Select a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of this compound.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.

-

Visualizations

Predicted Signaling Pathways and Workflows

Caption: Predicted antagonistic action on a D2-like dopamine receptor signaling pathway.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The structural features of this compound suggest a multifaceted pharmacological profile. The most probable mechanisms of action include modulation of key central nervous system targets, such as dopamine and NMDA receptors, as well as broader cellular effects like protein synthesis inhibition and cytotoxicity. The provided in silico predictions and experimental protocols offer a robust framework for the systematic investigation and validation of these hypotheses. Further research employing these methods will be crucial in elucidating the precise mechanism of action and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Benzylazepane-2,5-dione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a seven-membered heterocyclic ring system that is considered a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery programs. More than 20 drugs containing the azepane moiety have received FDA approval for treating a variety of diseases.[1][2] While specific research on the biological activities of 1-Benzylazepane-2,5-dione (CAS No. 154195-30-9) is limited in publicly available literature, its structural components—the azepane core and the N-benzyl group—suggest significant potential for therapeutic applications.

This document provides an overview of the potential applications of this compound based on the well-established medicinal chemistry of the broader azepane class of compounds. It also includes generalized experimental protocols for the synthesis and biological evaluation of this and related compounds, intended to guide researchers in exploring its therapeutic potential.

Potential Therapeutic Applications

The azepane ring system is a key component in numerous biologically active compounds, suggesting that this compound could be a valuable starting point for the development of novel therapeutics in several areas:

-

Anticancer Agents: Azepane derivatives have been investigated for their potential as anticancer agents.[1][2] The conformational flexibility of the seven-membered ring allows for optimal binding to various biological targets involved in cancer progression.

-

Anticonvulsant Drugs: The azepane scaffold is present in some anticonvulsant medications. Further modification of this compound could lead to new central nervous system (CNS) active agents.

-

Antimicrobial Agents: Certain azepane-containing compounds have shown promise as antimicrobial agents.[1][2]

-

Histamine H3 Receptor Inhibitors: N-substituted azepanes have been explored as histamine H3 receptor inhibitors, with potential applications in treating neurological and inflammatory disorders.

-

α-Glucosidase Inhibitors: The azepane core is also found in compounds designed to inhibit α-glucosidase, an important target in the management of diabetes.[1][2]

The N-benzyl group in this compound can also play a crucial role in its pharmacological profile. The benzyl moiety can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which can enhance binding affinity and selectivity.

Quantitative Data of Representative Azepane Derivatives

Due to the lack of specific biological data for this compound, the following table summarizes the activities of other azepane-containing compounds to illustrate the therapeutic potential of this chemical class.

| Compound Class | Target | Key Findings | Reference |

| Benzo[b]cyclopenta[e]azepine-diones | Antiproliferative | Showed potent antiproliferative activity against various cancer cell lines. | [3] |

| Tetrahydronaphtho[1,2-b]azepines | Antitrypanosomal | Exhibited activity against Trypanosoma cruzi and Leishmania chagasi. | [3] |

| Triazolo[4,3-a]azepines | Anti-inflammatory | Demonstrated significant anti-inflammatory and analgesic activity with selective COX-2 inhibition. | [4] |

| 2-oxo-azepines | Kinase Inhibition | A 2-oxo-azepine derivative showed selective inhibition of TAK1 kinase. | [5] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its analogs. These should be adapted and optimized based on specific research goals.

Protocol 1: General Synthesis of N-Substituted Azepane-2,5-diones

This protocol outlines a potential synthetic route for this compound, starting from commercially available materials.

Materials:

-

Glutaric anhydride

-

Benzylamine

-

Thionyl chloride or Oxalyl chloride

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

-

Anhydrous solvents (e.g., Dichloromethane, Toluene)

-

Reagents for purification (e.g., Silica gel for column chromatography)

Procedure:

-

Amic Acid Formation: React glutaric anhydride with benzylamine in a suitable solvent like dichloromethane at room temperature to form the corresponding N-benzyl amic acid.

-

Acid Chloride Formation: Convert the carboxylic acid group of the amic acid to an acid chloride using thionyl chloride or oxalyl chloride.

-

Intramolecular Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, the acid chloride can undergo an intramolecular Friedel-Crafts acylation to form the azepane-2,5-dione ring. This step may require elevated temperatures.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Protocol 2: In Vitro Anticancer Activity Screening

This protocol describes a general method for evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) should be included.

-

Viability Assay: After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway: Potential Mechanism of Action for Azepane-Based Anticancer Agents

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Azepane-2,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the application and protocols for investigating the neuroprotective effects of a class of compounds based on the azepane-2,5-dione scaffold. While specific data on 1-Benzylazepane-2,5-dione is not extensively available in the public domain, this guide draws upon research on structurally related compounds, such as benzazepine-2,5-dione derivatives, which have shown significant potential as neuroprotective agents. These compounds are of interest for their potential therapeutic applications in a range of neurological disorders.

The core structure, an azepane-2,5-dione, is a seven-membered lactam ring. Derivatives of this scaffold, particularly those with aromatic substitutions, have been explored for their ability to modulate key signaling pathways implicated in neurodegeneration. One of the primary mechanisms of action for related compounds, such as 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD), is the antagonism of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site.[1] Overactivation of NMDA receptors is a key factor in excitotoxic neuronal cell death, a common pathway in various neurodegenerative diseases. By modulating this receptor, these compounds can potentially prevent downstream pathological events.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative benzazepine-2,5-dione analogs. This data is presented to provide a comparative overview of the potency and efficacy of this class of compounds.

Table 1: In Vitro Activity of Benzazepine-2,5-dione Analogs

| Compound | [3H]MK-801 Binding Assay (IC50, µM) | [3H]-DCKA Glycine Site Binding Assay (IC50, µM) | Functional Antagonism at NMDA Receptors (Kb, µM) |

| 8-methyl HBAD | Not Reported | Not Reported | Not Reported |

| 8-chloro HBAD | Not Reported | 0.013 | 0.026 (NR1a/2C in oocytes), 0.048 (cortical neurons) |

| 8-bromo HBAD | Not Reported | Not Reported | Not Reported |

Data extracted from studies on 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs.[1]

Table 2: In Vivo Activity of Selected Benzazepine-2,5-dione Analogs in a Mouse Model of Maximum Electroshock-Induced Seizures

| Compound | Efficacy (ED50, mg/kg, i.v.) |

| 6,8-dimethyl HBAD | 3.9 |

Data extracted from studies on 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs.[1]

Signaling Pathways

The neuroprotective effects of benzazepine-2,5-dione derivatives are primarily attributed to their interaction with the NMDA receptor. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed mechanism of neuroprotection via NMDA receptor antagonism.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the neuroprotective effects of novel azepane-2,5-dione derivatives.

Protocol 1: In Vitro NMDA Receptor Glycine Site Binding Assay

This protocol is designed to determine the affinity of the test compounds for the glycine binding site of the NMDA receptor.

Caption: Workflow for the NMDA receptor glycine site binding assay.

Materials:

-

Rat cortical tissue

-

Triton X-100

-

[3H]5,7-dichlorokynurenic acid ([3H]-DCKA)

-

Test compounds (this compound derivatives)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare synaptic plasma membranes from rat cerebral cortex.

-

Incubate the membranes with varying concentrations of the test compound and a fixed concentration of [3H]-DCKA in a suitable buffer.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters to remove non-specific binding.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DCKA (IC50) by non-linear regression analysis.

Protocol 2: In Vivo Neuroprotection Assay - Maximum Electroshock (MES) Induced Seizure Model

This protocol assesses the in vivo anticonvulsant, and by extension, potential neuroprotective activity of the test compounds.

Caption: Workflow for the in vivo maximum electroshock seizure model.

Materials:

-

Male ICR mice

-

Corneal electrode

-

AC stimulator

-

Test compounds (this compound derivatives)

-

Vehicle (e.g., saline, DMSO)

Procedure:

-

Acclimate mice to the experimental environment.

-

Administer the test compound or vehicle intravenously (i.v.) at various doses.

-

At the time of predicted peak effect, deliver a short electrical stimulus via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extensor seizure.

-

The absence of the tonic hindlimb extension is considered a protective effect.

-

Calculate the median effective dose (ED50) required to protect 50% of the animals from the seizure using probit analysis.[1]

Conclusion

The azepane-2,5-dione scaffold represents a promising starting point for the development of novel neuroprotective agents. The protocols and data presented here, based on related benzazepine-2,5-dione derivatives, provide a framework for the initial screening and characterization of new compounds in this class. Further investigations into the structure-activity relationships, pharmacokinetic properties, and efficacy in various models of neurodegeneration are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

Application Notes and Protocols for Assessing the Anticancer Activity of Azepane-2,5-dione Derivatives

Introduction

Azepane-2,5-diones and related cyclic peptide structures, such as diketopiperazines, have emerged as a promising class of compounds in anticancer research.[1][2][3] Their rigid cyclic structure offers metabolic stability and the potential for specific interactions with biological targets.[1][2][4] Derivatives of the azepane core have demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including those of the colon, breast, liver, and lung.[5] This document provides a detailed guide for researchers to evaluate the anticancer potential of novel azepane-2,5-dione compounds, using established methodologies and assays.

Data Presentation: Cytotoxicity of Related Azepane and Diketopiperazine Derivatives

The following tables summarize the cytotoxic activities of various azepane and diketopiperazine derivatives against several human cancer cell lines, as reported in the literature. This data serves as a reference for the potential efficacy of new analogs.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrrolo[1,2-a]azepine Derivatives [5]

| Compound ID | HepG2 (Liver) IC50 (nM) | MCF7 (Breast) IC50 (nM) | HCT116 (Colon) IC50 (nM) |

| 3 | 4 | 44.2 | 35.5 |

| 5b | 35.3 | 10.7 | 40.1 |

| 6 | 1.6 | 30.8 | 21.1 |

| 7 | 20.7 | 45.4 | 33.2 |

| Doxorubicin | 10.8 | 25.3 | 28.7 |

Table 2: In Vitro Cytotoxicity (IC50) of Tryptamine-piperazine-2,5-dione Conjugates [6][7]

| Compound ID | AsPC-1 (Pancreatic) IC50 (µM) | SW1990 (Pancreatic) IC50 (µM) |

| 6h | 6 ± 0.85 | 6 ± 0.85 |

Table 3: In Vitro Cytotoxicity (GI50) of 1,4-Benzodiazepine-2,5-dione Derivatives [8]

| Compound ID | Average GI50 (µM) across 60 human cancer cell lines |

| 11a | 0.24 |

Table 4: In Vitro Cytotoxicity (IC50) of Imidazo[4,5-d]azepine Derivatives [9]

| Compound ID | A549 (Lung) IC50 (µM) |

| 15d | 23 |

| 15e | 8.56 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, HepG2, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

1-Benzylazepane-2,5-dione (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with the test compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the test compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Test compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the test compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro anticancer activity assessment.

Potential Signaling Pathway Modulation

Derivatives of azepane have been noted to potentially modulate the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[10]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

References

- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold [mdpi.com]

- 2. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 3. researchgate.net [researchgate.net]

- 4. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Notes: 1-Benzylazepane-2,5-dione in the Study of Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazepane-2,5-dione is a heterocyclic compound featuring a seven-membered azepane ring with two carbonyl groups and a benzyl substituent on the nitrogen atom. While direct studies on this specific molecule are limited, its structural motifs, particularly the dione functionality, are present in a variety of biologically active compounds known to inhibit specific enzymes. Notably, cyclic dione structures have been identified as potent inhibitors of carboxylesterases (CEs), a class of enzymes crucial for the hydrolysis of ester-containing drugs and xenobiotics.[1][2][3] This document provides a detailed guide for investigating the potential of this compound as an enzyme inhibitor, with a focus on carboxylesterases as a likely target, drawing parallels from studies on structurally related molecules.

The core hypothesis is that the 1,2-dione moiety within the azepane ring can act as a target for nucleophilic attack by the active site serine residue of carboxylesterases, leading to reversible inhibition.[3] The benzyl group is postulated to contribute to the molecule's hydrophobicity, a factor often correlated with increased inhibitory potency against CEs.[4] These application notes will provide protocols for the synthesis of this compound, methods for evaluating its inhibitory activity against carboxylesterases, and a framework for interpreting the results.

Potential Mechanism of Action and Signaling Pathway

The proposed mechanism of carboxylesterase inhibition by this compound involves the nucleophilic attack of the catalytic serine residue in the enzyme's active site on one of the carbonyl carbons of the dione. This forms a transient, semi-stable intermediate, which, due to the stable C-C bond within the dione, does not undergo cleavage like a typical ester substrate. This repeated interaction effectively sequesters the enzyme, leading to inhibition.

Quantitative Data Summary